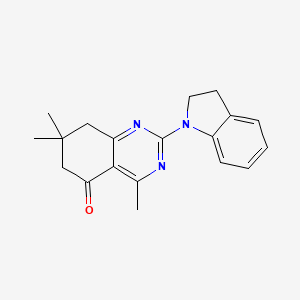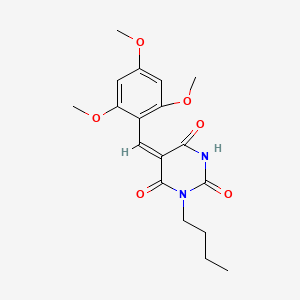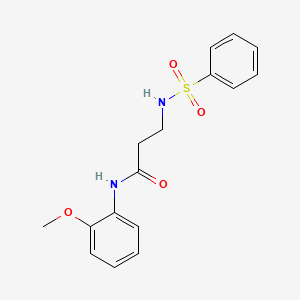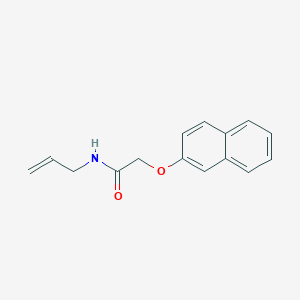
2-(2,3-dihydro-1H-indol-1-yl)-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the cyclization of anthranilic acid derivatives with various reagents to form the quinazolinone core. In the context of indolyl-quinazolinones, methods such as the Fischer indolization process, which involves the heating of phenylhydrazone derivatives in acidic conditions, can be applied to generate the indolyl ring attached to the quinazolinone nucleus (Hermecz et al., 1994). Additionally, palladium-catalyzed amination processes have been employed for the functionalization of indolyl-quinazolinones, allowing for the introduction of various substituents into the molecule to modulate its properties (Jiang et al., 2021).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including those with an indolyl moiety, features a bicyclic quinazolinone core with various substituents influencing the compound's reactivity and biological activity. The precise arrangement of atoms within the molecule can be elucidated using techniques such as X-ray crystallography, providing insights into the compound's stereochemistry and intermolecular interactions (Yong, 2005).
Chemical Reactions and Properties
Quinazolinone derivatives undergo a range of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the substituents present on the core structure. The indolyl moiety further enriches the chemistry of these compounds, allowing for reactions typical of indoles, such as palladium-catalyzed cross-coupling reactions, to introduce amino groups or other substituents into the molecule (Jiang et al., 2021).
特性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-12-17-14(10-19(2,3)11-16(17)23)21-18(20-12)22-9-8-13-6-4-5-7-15(13)22/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGNMWAOHCCPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCC4=CC=CC=C43)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-indol-1-yl)-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4538801.png)
![2-(3-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4538803.png)

![N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide](/img/structure/B4538814.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide](/img/structure/B4538823.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4538831.png)
![3-[(2-chloro-5-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4538834.png)

![N-[1-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4538857.png)
![2-[(4-methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4538863.png)

![(2-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4538872.png)